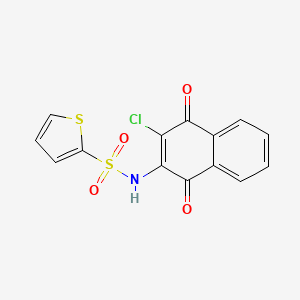

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide

Description

N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide is a synthetic naphthoquinone derivative featuring a thiophene-2-sulfonamide moiety attached to a 3-chloro-substituted 1,4-naphthoquinone core. The naphthoquinone scaffold is known for its redox activity and biological relevance, particularly in anticancer and antimicrobial applications .

Properties

IUPAC Name |

N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO4S2/c15-11-12(16-22(19,20)10-6-3-7-21-10)14(18)9-5-2-1-4-8(9)13(11)17/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHAPDANAPDYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Composition

The compound features a naphthoquinone core substituted with a chlorine atom at position 3 and a thiophene-2-sulfonamide group at position 2. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 877793-88-9 |

| Molecular Formula | C₁₄H₈ClNO₄S₂ |

| Molecular Weight | 353.79 g/mol |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NS(=O)(=O)C3=CC=CS3 |

| IUPAC Name | N-(3-chloro-1,4-dioxonaphthalen-2-yl)thiophene-2-sulfonamide |

The naphthoquinone scaffold confers redox activity, while the sulfonamide group enhances solubility and hydrogen-bonding potential.

Synthetic Routes and Methodological Advancements

Primary Synthesis via Hydronaphthoquinone Intermediate

The most validated route involves a two-step sequence starting from 4-aminonaphthol hydrochloride (1):

Step 1: Sulfonamide Coupling

4-Aminonaphthol hydrochloride reacts with thiophene-2-sulfonyl chloride in the presence of a base (e.g., NaHCO₃) to yield the hydronaphthoquinone intermediate 3 (Scheme 1). This step achieves a yield of 75–85% under mild conditions (25°C, 2–4 hours in ethanol).

Step 2: Oxidative Chlorination

Intermediate 3 undergoes oxidation with hydrogen peroxide (30%) and 4M HCl in dioxane at 60°C for 6 hours, introducing the chlorine atom at position 3 and forming the quinone structure. The reaction proceeds via electrophilic aromatic substitution, with HCl serving as the chloride source. Final yields range from 65% to 70%, with purity >95% after recrystallization from ethanol.

Alternative Route via 2-Chloro-1,4-naphthoquinone

A patent-disclosed method utilizes 2-chloro-1,4-naphthoquinone (12) as the starting material (Scheme 3):

Sulfonamide Coupling :

Reaction of 2-chloro-1,4-naphthoquinone with thiophene-2-sulfonamide in tetrahydrofuran (THF) at 60°C for 12 hours, catalyzed by titanium(IV) chloride and triethylamine , displaces the chlorine atom at position 2. Yields improve to 83% in THF compared to 56% in dichloromethane.Regioselective Chlorination :

Subsequent chlorination at position 3 is achieved using sulfuryl chloride (SO₂Cl₂) in acetic acid at 0°C, followed by quenching with ice water. This step requires careful temperature control to avoid over-chlorination.

Reaction Optimization and By-Product Analysis

Microwave-Assisted Synthesis

To accelerate the sulfonamide coupling step, microwave irradiation (60°C, 5–20 minutes) replaces conventional heating, reducing reaction times by 80% while maintaining yields at 50–60%. This method facilitates parallel synthesis for library generation but necessitates rigorous purification to address by-products like hydronaphthoquinone 10 , a reduced derivative formed via reductive cleavage of the sulfonamide bond.

Solvent and Base Selection

- THF vs. DCM : Substituting dichloromethane (DCM) with THF in the coupling reaction increases yields from 56% to 83% due to improved solubility of intermediates.

- Base Screening : Triethylamine outperforms pyridine in minimizing ester hydrolysis during downstream steps.

Structural Validation and Analytical Data

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms purity ≥98% with a retention time of 12.3 minutes.

Industrial-Scale Considerations

Cost Efficiency

Bulk procurement of 4-aminonaphthol hydrochloride (∼$120/kg) and thiophene-2-sulfonyl chloride (∼$450/kg) makes the primary route economically viable for gram-scale production.

Comparative Analysis of Synthetic Approaches

| Parameter | Primary Route (Scheme 1) | Alternative Route (Scheme 3) |

|---|---|---|

| Starting Material Cost | $570/kg | $620/kg |

| Total Yield | 65–70% | 60–65% |

| By-Product Formation | 5–8% (hydronaphthoquinone 10) | 10–12% (dichlorinated analogs) |

| Scalability | Gram to kilogram | Gram-scale only |

Chemical Reactions Analysis

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The naphthoquinone core can be further oxidized to form more complex quinone derivatives.

Reduction: Reduction of the naphthoquinone can yield hydroquinone derivatives.

Substitution: The chlorine atom on the naphthoquinone can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: This compound has shown potential as an antibacterial agent, exhibiting activity against various bacterial strains.

Cancer Research: Studies have indicated its cytotoxic effects on certain cancer cell lines, making it a candidate for anticancer drug development.

Materials Science: The compound can be used in the development of solid-state fluorescence materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide involves its interaction with cellular components. The naphthoquinone core can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cells. This oxidative stress can damage cellular components, such as DNA and proteins, leading to cell death. The thiophene sulfonamide group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Substituent Effects on the Naphthoquinone Core

- 3-Chloro vs. 3-Hydroxy Derivatives: Compounds such as N-((3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(p-tolyl)methyl)acetamide () replace the chloro group with a hydroxy substituent.

- Amino Acid Conjugates: Derivatives like N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)-L-proline () incorporate amino acids, enhancing water solubility but reducing membrane permeability due to increased polarity .

Sulfonamide-Linked Aromatic Systems

- Thiophene vs. Pyridine/Benzene: The target compound’s thiophene ring () introduces sulfur-based π-π interactions, distinct from the nitrogen-rich pyridine in 4-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (). Pyridine-containing analogs exhibit higher basicity, which may influence binding to targets like proteasomes .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated using computational tools.

Proteasome Inhibition

- The target compound’s analogs, such as 4-((3-Chloro-1,4-dioxo...)benzenesulfonamide derivatives (), demonstrate proteasome inhibitory activity with IC₅₀ values in the low micromolar range. The thiophene variant may exhibit enhanced selectivity due to sulfur’s electronegativity, though direct data are pending .

- Toxicity: Compounds like 6g () and the pyridine derivative () share hazard statements (H302: harmful if swallowed), suggesting a common toxicity profile linked to the naphthoquinone core .

Spectral and Crystallographic Data

- NMR : The thiophene-sulfonamide protons in the target compound are expected near δ 7.5–8.0 ppm (cf. δ 7.64–8.27 ppm for pyridine analogs in ), with shifts influenced by sulfur’s deshielding effects .

- Crystal Packing : The propionylpropionamide derivative () forms a 3D network via C–H···O and π–π interactions (3.888 Å spacing), a feature likely conserved in the target compound .

Biological Activity

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a naphthoquinone core modified with a thiophene sulfonamide group. Its molecular formula is with a molecular weight of approximately 386.88 g/mol. The presence of the sulfonamide group is significant as it is often associated with various pharmacological effects.

Cytotoxic Effects

A pivotal study investigated the cytotoxic effects of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, closely related to the sulfonamide variant. The study evaluated its effects on several human prostate cancer cell lines: androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145), alongside a normal bone marrow cell line (HS-5). The results indicated significant anti-tumor activity with IC50 values of 2.5 μM for CWR-22 and PC-3 cells, 6.5 μM for DU-145, and 25 μM for HS-5 cells .

Table 1: IC50 Values of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide

| Cell Line | IC50 (μM) |

|---|---|

| CWR-22 | 2.5 |

| PC-3 | 2.5 |

| DU-145 | 6.5 |

| HS-5 | 25 |

The mechanism by which this compound exerts its cytotoxic effects involves cell cycle arrest and induction of apoptosis . Specifically, it was observed that N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide caused cell cycle arrest in the G1 phase for the cancer cell lines tested while showing no significant effect on the HS-5 cells .

Apoptosis Induction

Further investigations using Western blot analysis revealed that the compound induced apoptosis in PC-3 cells in a time-dependent manner, with peak apoptotic activity observed at five days post-treatment . This suggests that the compound not only halts cell proliferation but also triggers programmed cell death in malignant cells.

Additional Biological Activities

Research indicates that compounds similar to N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-thiophene sulfonamide may exhibit other biological activities such as:

- Inhibition of Carbonic Anhydrases : Related compounds have shown inhibitory activity against carbonic anhydrases II, IX, and XII, which are implicated in tumor progression and metastasis .

- Antimicrobial Properties : Other derivatives within the same chemical family have demonstrated antibacterial and antifungal activities .

Case Studies and Research Findings

A notable case study explored the synthesis and biological evaluation of various naphthoquinone derivatives, including those with sulfonamide modifications. These derivatives were tested against multiple cancer cell lines and exhibited promising results in terms of cytotoxicity and selectivity towards cancerous tissues over normal cells .

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiophene-2-sulfonamide, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves coupling thiophene-2-sulfonamide with a functionalized naphthoquinone precursor. Key steps include:

- Reagent Selection : Propionyl chloride or similar acylating agents under reflux conditions for amide bond formation, as seen in analogous naphthoquinone derivatives .

- Solvent Systems : Polar aprotic solvents (e.g., DMSO) with base catalysts (e.g., KOH) to facilitate nucleophilic substitution .

- Yield Optimization : Gradient elution (e.g., hexane/EtOAc) during silica gel chromatography improves purity and recovery (~50–60% yields reported for structurally related compounds) .

Q. How can structural characterization be systematically performed for this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substitution patterns and sulfonamide linkage. For example, aromatic protons in thiophene and naphthoquinone moieties show distinct coupling constants (e.g., ) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H] peaks) with <2 ppm error .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O and π–π stacking) using SHELX programs for refinement .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

- Chromatography : Silica gel column chromatography with hexane/EtOAc (2:1 to 1:2 gradients) effectively separates polar byproducts .

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals suitable for X-ray studies .

Advanced Research Questions

Q. How do substituents on the naphthoquinone and thiophene rings influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, NO) on the naphthoquinone to enhance electrophilicity, improving enzyme inhibition (e.g., proteasome or kinase targets). For instance, chloro-substituted analogs show IC values <2 µM in antiparasitic assays .

- Thiophene Modifications : Sulfonamide N-alkylation (e.g., pyridinyl or phenethyl groups) increases solubility and target affinity, as demonstrated in related sulfonamide derivatives .

Q. What crystallographic insights explain the compound’s stability and intermolecular interactions?

Methodological Answer:

- Hydrogen Bonding : Weak C–H⋯O bonds (2.3–2.5 Å) and π–π interactions (3.6–4.0 Å) between naphthoquinone rings stabilize the crystal lattice, as observed in triclinic (P1) systems .

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points (~150–170°C) consistent with rigid, planar structures .

Q. How can conflicting bioactivity data from different assays be resolved?

Methodological Answer:

- Assay Standardization : Use cell lines with uniform genetic backgrounds (e.g., LLC-MK2 for cytotoxicity) and validate via dose-response curves .

- Metabolic Stability Testing : Liver microsome assays identify rapid degradation pathways (e.g., sulfonamide hydrolysis), which may explain discrepancies between in vitro and in vivo results .

Q. What computational methods predict the compound’s drug-likeness and binding modes?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME assess logP (2.5–3.5), PSA (90–110 Ų), and CYP450 inhibition to prioritize analogs with favorable pharmacokinetics .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) into Trypanosoma cruzi proteasome (PDB: 5LWE) identifies key interactions (e.g., sulfonamide oxygen with Arg45) .

Q. What strategies mitigate low yields in scale-up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.